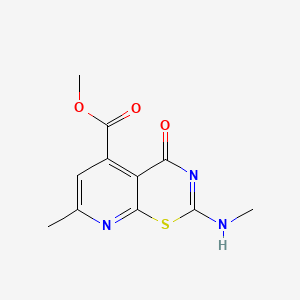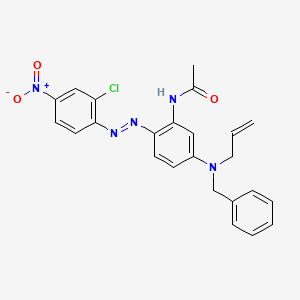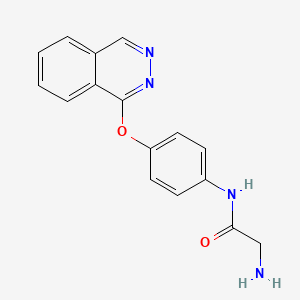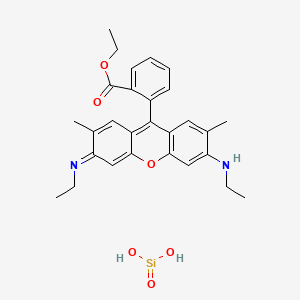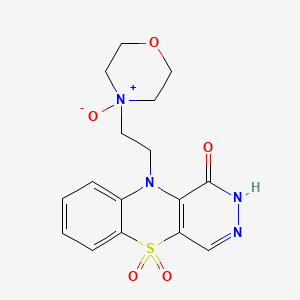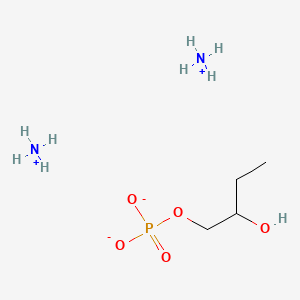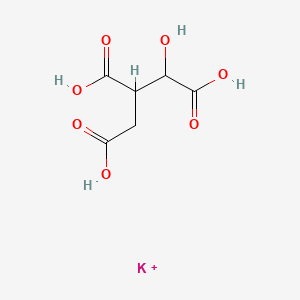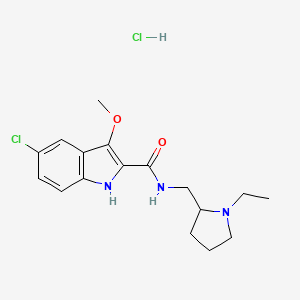
Methylidene-(4-propylphenyl)sulfanium;methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylidene-(4-propylphenyl)sulfanium;methyl sulfate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a sulfanium group attached to a propylphenyl ring, with a methyl sulfate group acting as a counterion. Its molecular structure and properties make it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylidene-(4-propylphenyl)sulfanium;methyl sulfate typically involves the reaction of 4-propylphenyl sulfide with a methylating agent such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanium ion. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems, such as cyclometalated ruthenium complexes, can enhance the efficiency of the methylation process . These methods are designed to be scalable and cost-effective, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
Methylidene-(4-propylphenyl)sulfanium;methyl sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanium group back to the corresponding sulfide.
Substitution: The methylidene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Methylidene-(4-propylphenyl)sulfanium;methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfanium salts and related compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of Methylidene-(4-propylphenyl)sulfanium;methyl sulfate involves its ability to act as a methylating agent. The sulfanium group can donate a methyl group to various substrates, facilitating the formation of new chemical bonds. This process is often mediated by the interaction of the compound with specific molecular targets, such as enzymes or receptors, which can influence biological pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methylidene-(4-propylphenyl)sulfanium;methyl sulfate include:
- Methyl(4-propylphenyl)sulfane
- 4-Propylphenyl methyl sulfoxide
- 4-Propylphenyl methyl sulfone
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a sulfanium group and a methyl sulfate counterion. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
59200-00-9 |
|---|---|
Molecular Formula |
C11H16O4S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
methylidene-(4-propylphenyl)sulfanium;methyl sulfate |
InChI |
InChI=1S/C10H13S.CH4O4S/c1-3-4-9-5-7-10(11-2)8-6-9;1-5-6(2,3)4/h5-8H,2-4H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
GEQGTBYPFWMWRE-UHFFFAOYSA-M |
Canonical SMILES |
CCCC1=CC=C(C=C1)[S+]=C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


